molecular formula C19H26N4O4S2 B2740359 N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 887209-17-8

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2740359
CAS No.: 887209-17-8
M. Wt: 438.56
InChI Key: MSNJOJKLOMSUCY-UHFFFAOYSA-N
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Description

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetically designed small molecule that functions as a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) source . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. This compound features an electrophilic warhead that forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of its enzymatic activity source . Its primary research value lies in the investigation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune and inflammatory diseases where aberrant B-cell signaling is implicated source . Researchers utilize this compound to dissect the downstream consequences of BTK inhibition, including effects on cell proliferation, apoptosis, and cytokine production, providing crucial insights for the development of novel targeted therapeutics.

Properties

IUPAC Name

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S2/c1-12(2)9-16(24)21-18-22-23-19(29-18)28-11-17(25)20-8-7-13-5-6-14(26-3)15(10-13)27-4/h5-6,10,12H,7-9,11H2,1-4H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNJOJKLOMSUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H26N4O6S2
  • Molecular Weight : 518.6 g/mol
  • CAS Number : 887209-31-6

The compound features a thiadiazole ring, an amide linkage, and a dimethoxyphenethylamine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with thiadiazole moieties exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antituberculosis Properties : Some derivatives show activity against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .
  • Analgesic and Anti-inflammatory Effects : Certain derivatives have been studied for their pain-relieving and anti-inflammatory properties .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of biological pathways relevant to disease processes.

Antimicrobial Studies

A study on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds similar to this compound showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

CompoundTarget BacteriaMIC (μg/mL)
11cS. aureus62.5
11eE. coli32.6

Antituberculosis Activity

In a recent review of oxadiazole and thiadiazole derivatives, it was noted that compounds similar to this compound exhibited promising activity against monoresistant strains of Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates good metabolic stability and bioavailability. For instance, one derivative had a half-life (T1/2) of approximately 1.63 hours and a peak plasma concentration (Cmax) of 2503.25 ng/ml after administration .

Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural and functional differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Key Findings
Target Compound 1,3,4-Thiadiazole Thioethyl-3,4-dimethoxyphenethyl acetamide; 3-methylbutanamide Hypothetical: Enzyme inhibition or CNS Likely involves cyclization with thiosemicarbazide and sequential substitution Dimethoxy groups may enhance receptor binding; thioether improves bioavailability
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () 1,3,4-Thiadiazole Piperidinyl thioethyl; benzamide Acetylcholinesterase inhibition Cyclization with thiosemicarbazide, substitution with benzoyl chloride Electron-withdrawing benzamide substituents enhance inhibitory activity
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide () 1,3,4-Oxadiazole Chloro, methoxyphenyl; butanamide Lipoxygenase inhibition Substitution reactions on oxadiazole Chloro and methoxy groups critical for enzyme interaction
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide () 1,3,4-Thiadiazole Ethoxy; benzamide Intermediate for cytosine analogs Benzoylation of 5-amino-2-ethoxy-thiadiazole Planar thiadiazole ring stabilizes crystal structure via hydrogen bonding
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () 1,3,4-Thiadiazole Phenylpropyl; 2-chlorophenyl amine Not specified Reflux with POCl3 and thiosemicarbazide Robust method for thiadiazole synthesis; chlorophenyl enhances stability

Critical Analysis of Substituent Effects

  • 3,4-Dimethoxyphenethyl vs. Piperidinyl () : The dimethoxy group increases lipophilicity and may improve blood-brain barrier penetration compared to piperidinyl’s basic nitrogen .
  • Thiadiazole vs. Oxadiazole () : Thiadiazole’s sulfur atom confers greater metabolic stability, whereas oxadiazole’s oxygen may enhance solubility .
  • 3-Methylbutanamide vs. Benzamide () : The branched aliphatic chain in the target compound could reduce steric hindrance compared to aromatic benzamide groups .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves sequential reactions, including thioether formation, amide coupling, and thiadiazole ring assembly. Key steps:

  • Amide Bond Formation: Use coupling agents like HATU or EDCI/HOBt to enhance efficiency and reduce racemization .
  • Thiadiazole Synthesis: Optimize cyclization using POCl₃ or PCl₅ as catalysts under anhydrous conditions (60–80°C, 4–6 hours) .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene minimizes side reactions during thioether linkage .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) for >95% purity .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to the thiadiazole ring (δ 8.1–8.3 ppm for C2-H), 3,4-dimethoxyphenethyl group (δ 3.8–4.0 ppm for OCH₃), and amide protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and thioether (C-S at 650–700 cm⁻¹) .
  • HPLC-DAD: Assess purity (>98%) using a C18 column (acetonitrile/water, 0.1% TFA) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenethyl group in biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the 3,4-dimethoxy group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OH) substituents .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity (Kd) .
  • Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding pocket interactions .
  • Data Analysis: Use multivariate regression to quantify substituent contributions to potency (pIC50) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate across labs .
  • Purity Verification: Re-test compounds with conflicting results via HPLC-MS to rule out impurities (>99% purity required) .
  • Target Profiling: Conduct selectivity screens (e.g., CEREP panels) to identify off-target effects .
  • Meta-Analysis: Aggregate data from multiple studies using fixed-effects models to identify outliers .

Advanced: How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

  • Metabolite Prediction: Use software like Schrödinger’s MetaSite to identify labile sites (e.g., thioether or amide bonds) .
  • CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 using human liver microsomes (HLMs) and LC-MS quantification .
  • QSAR Models: Train models on thiadiazole derivatives’ half-life (t½) data to predict hepatic clearance .
  • In Silico Toxicity: Employ Derek Nexus to assess mutagenicity risks from reactive metabolites .

Basic: What experimental approaches are used to assess the compound’s solubility and formulation stability?

Methodological Answer:

  • Solubility Screening: Test in PBS (pH 7.4), DMSO, and PEG-400 via shake-flask method with UV quantification .
  • Thermal Stability: Conduct accelerated stability studies (40°C/75% RH, 4 weeks) and monitor degradation via HPLC .
  • Lipophilicity: Measure logP values using octanol/water partitioning .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (sonication method) to enhance aqueous solubility .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution: Use chemical proteomics (activity-based protein profiling) with a biotinylated analog .
  • CRISPR Screening: Perform genome-wide knockout screens to identify synthetic lethal genes .
  • Pathway Analysis: Integrate RNA-seq data (Ingenuity IPA) to map affected pathways (e.g., MAPK/ERK) .
  • In Vivo Validation: Generate transgenic models (e.g., zebrafish xenografts) to confirm target engagement .

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